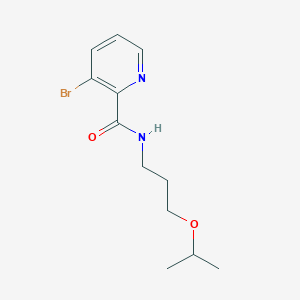
1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide, commonly known as CFTR modulator, is a chemical compound used in scientific research. It is a small molecule drug that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the flow of salt and water in and out of cells. CFTR modulators are used to treat cystic fibrosis, a genetic disease that affects the lungs, pancreas, and other organs.
作用机制
1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators act on the this compound protein by binding to specific sites on it and altering its conformation. Potentiators bind to the intracellular domain of the this compound protein and stabilize its open state, allowing chloride ions to flow through the channel. Correctors bind to the extracellular domain of the this compound protein and promote its proper folding and trafficking to the cell membrane. Amplifiers increase the expression of the this compound protein by enhancing its transcription and translation.
Biochemical and Physiological Effects:
This compound modulators have significant biochemical and physiological effects on cells and tissues affected by cystic fibrosis. They improve the function of the this compound protein, leading to increased chloride secretion and reduced mucus viscosity in the airways. This results in improved lung function, reduced risk of infections, and better quality of life for patients with cystic fibrosis. This compound modulators also have effects on other organs affected by cystic fibrosis, such as the pancreas and intestine.
实验室实验的优点和局限性
1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators have several advantages for lab experiments. They are small molecules that are easy to synthesize and modify, allowing for the development of new compounds with improved properties. They have well-defined targets and mechanisms of action, making them useful tools for studying the this compound protein and related pathways. However, this compound modulators also have limitations for lab experiments. They are expensive and require specialized equipment and expertise to test their effects on cells and tissues. They also have limited efficacy in some patients with cystic fibrosis due to genetic variability and other factors.
未来方向
1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators have opened up new avenues for the treatment of cystic fibrosis and other diseases caused by defective ion channels. Future research directions include the development of more potent and selective this compound modulators, the identification of new targets and pathways involved in cystic fibrosis, and the exploration of combination therapies that target multiple aspects of the disease. This compound modulators also have potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma, where ion channel dysfunction is a contributing factor.
合成方法
The synthesis of 1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators involves multiple steps and requires expertise in organic chemistry. The most commonly used method involves the reaction of 3-chloro-4-fluoroaniline with 4,6-dimethylpyrimidin-2-amine to form the intermediate compound, which is then reacted with methanesulfonyl chloride to produce the final product. The purity and yield of the final product depend on the conditions used in the reaction, such as temperature, solvent, and catalysts.
科学研究应用
1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide modulators have been extensively studied in scientific research for their potential therapeutic effects in cystic fibrosis. They are used to correct the defective this compound protein by increasing its activity or stabilizing its structure. This compound modulators are classified into three categories: potentiators, correctors, and amplifiers. Potentiators increase the activity of the this compound protein by binding to it and opening the chloride channel. Correctors improve the folding and trafficking of the this compound protein to the cell membrane. Amplifiers enhance the effect of potentiators and correctors by increasing the amount of functional this compound protein.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3O2S/c1-8-5-9(2)17-13(16-8)18-21(19,20)7-10-3-4-12(15)11(14)6-10/h3-6H,7H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHNGTUWZLGUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)CC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)
![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7679836.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7679843.png)


![Ethyl 6-[4-[(1-ethenylpyrazol-4-yl)methyl]piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B7679857.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)
![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)
